molecular formula C19H17NO B1276259 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine CAS No. 400746-75-0

4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine

Cat. No. B1276259
M. Wt: 275.3 g/mol
InChI Key: XKIPQWRPJDHCCW-UHFFFAOYSA-N
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Description

The compound "4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine" is a biphenyl derivative that is of interest due to its potential applications in various fields, including materials science and pharmacology. Biphenyl structures are known for their stability and ability to participate in a range of chemical reactions, making them valuable in the synthesis of complex molecules and polymers .

Synthesis Analysis

The synthesis of biphenyl derivatives often involves Friedel–Crafts acylation, as demonstrated in the study of the biphenyl derivative with two benzoylphenoxy groups at the 2,2′-positions. This compound was used as an acyl-acceptant monomer for polymerization with arenedicarbonyl chlorides, resulting in high molecular weight aromatic polyketones . Similarly, the synthesis of related compounds, such as Schiff bases from biphenyl-2-amine and aldehydes, has been reported, with subsequent reduction to yield various substituted biphenyl-2-amines .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by two phenyl rings that can be substituted with various functional groups, influencing the compound's properties. For instance, the introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, affecting the absorption and fluorescence spectra and the excited-state behavior .

Chemical Reactions Analysis

Biphenyl derivatives can undergo a variety of chemical reactions. For example, the reaction of 4-aryl-1H-2,3-benzoxazin-1-ones with amines results in different products depending on the reaction conditions and reagents used, such as o-aroyl benzamides or o-aroyl-triaryl-methanols . The reactivity of the amino group in biphenyl derivatives is also crucial, as acylation and alkylation can significantly affect biological activity, as seen in the study of 4-amino-N-(1-phenylethyl)benzamide analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives like "4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine" are influenced by their molecular structure. The presence of benzoylphenoxy groups, for instance, contributes to the solubility of the resulting polyketones in organic solvents and their superior heat resistibility . The introduction of N-phenyl substituents can enhance fluorescence and reduce photoisomerization quantum yields, indicating a stable and less distorted fluorescent excited state .

Scientific Research Applications

Multi-Stimuli Response and Security Ink Application

A study highlighted the multi-stimuli response of a novel half-cut cruciform molecule related to 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine. This compound exhibited morphology-dependent fluorochromism, triggered by mechanical force or surrounding pH stimuli. Its potential for use as a security ink was noted, due to its intense solid-state emission and mechano-chromic activity (Xiao-lin Lu & M. Xia, 2016).

Liquid Crystalline Phases

Research has demonstrated that derivatives of 4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, which are structurally related to 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine, can form thermotropic and lyotropic smectic and columnar mesophases. These phases arise due to the microsegregation of hydrophilic regions from all-aromatic segments, highlighting the compound's significance in the development of liquid crystalline materials (M. Kölbel, C. Tschierske & S. Diele, 1998).

Synthesis and Bioelectrochemical Behavior

Aromatic amines including 4-(4-aminophenyloxy) biphenyl, a compound structurally similar to 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine, were synthesized and their electrochemical behaviors were studied. These compounds showed potential in DNA binding studies, indicating their relevance in biochemical and pharmacological research (M. Shabbir et al., 2017).

Catalyst in Tetrahydro-Chromenes Synthesis

A study utilized an amine group functionalized metal–organic framework containing 2-amino-1,4-benzenedicarboxylic acid, structurally akin to 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine, as a catalyst for synthesizing tetrahydro-chromenes. This showcased the compound's potential in facilitating efficient and reusable catalysis in organic synthesis (V. Safarifard, S. Beheshti & A. Morsali, 2015).

Synthesis of Novel Organotellurium Compounds

Research aimed at preparing organotellurium compounds based on [1,1'-biphenyl]-4-amine, closely related to 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine, was conducted. This study is significant for understanding the chemical behavior and potential applications of these compounds in various fields (Gofran Safi Mokhtar & N. Al-Saadawy, 2022).

Safety And Hazards


  • Toxicity : As with any amine compound, precautions should be taken due to potential toxicity.

  • Handling : Proper protective equipment (gloves, goggles) is necessary during handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Further research is needed to explore the compound’s:



  • Biological Activity : Investigate its potential as a drug candidate or probe.

  • Synthetic Modifications : Explore derivatization strategies to enhance properties.

  • Structural Elucidation : Confirm its stereochemistry and crystal structure.


Please note that while I’ve provided an overview, detailed studies and experimental data would require consulting relevant scientific literature123. Always exercise caution and consult experts when working with novel compounds.


properties

IUPAC Name

2-(4-phenylmethoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIPQWRPJDHCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403499
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine

CAS RN

400746-75-0
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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